molecular formula C15H23NO2 B14708422 Ethyl 3-(diethylamino)-2-phenylpropanoate CAS No. 22286-87-9

Ethyl 3-(diethylamino)-2-phenylpropanoate

Cat. No.: B14708422
CAS No.: 22286-87-9
M. Wt: 249.35 g/mol
InChI Key: QMEDZONMWKZZIW-UHFFFAOYSA-N
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Description

Ethyl 3-(diethylamino)-2-phenylpropanoate is an organic compound with a complex structure that includes an ethyl ester, a diethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(diethylamino)-2-phenylpropanoate typically involves the reaction of ethyl acrylate with diethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction mixture is stirred for an extended period, usually around 24 hours, to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(diethylamino)-2-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

Scientific Research Applications

Ethyl 3-(diethylamino)-2-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential pharmacological effects is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(diethylamino)-2-phenylpropanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(diethylamino)-2-phenylpropanoate’s unique combination of an ethyl ester, diethylamino group, and phenyl ring sets it apart from similar compounds

Properties

CAS No.

22286-87-9

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

ethyl 3-(diethylamino)-2-phenylpropanoate

InChI

InChI=1S/C15H23NO2/c1-4-16(5-2)12-14(15(17)18-6-3)13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3

InChI Key

QMEDZONMWKZZIW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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